molecular formula C6H8O4 B14069901 3,4-Dimethoxycyclobutane-1,2-dione

3,4-Dimethoxycyclobutane-1,2-dione

Katalognummer: B14069901
Molekulargewicht: 144.12 g/mol
InChI-Schlüssel: QFEKOOUBCPXIQU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

3,4-Dimethoxycyclobutane-1,2-dione can be synthesized through the reaction of methanol with squaric acid. The reaction typically involves heating the reactants under reflux conditions . The product is then purified through recrystallization to obtain a high-purity compound.

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the product is often purified using advanced techniques such as column chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

3,4-Dimethoxycyclobutane-1,2-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wirkmechanismus

The mechanism of action of 3,4-dimethoxycyclobutane-1,2-dione involves its ability to undergo various chemical reactions, leading to the formation of different products. The compound’s methoxy and carbonyl groups play a crucial role in its reactivity. For instance, the methoxy groups can participate in nucleophilic substitution reactions, while the carbonyl groups can undergo oxidation and reduction reactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3,4-Dimethoxycyclobutane-1,2-dione is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of methoxy groups enhances its solubility in organic solvents and influences its reactivity in various chemical reactions .

Eigenschaften

Molekularformel

C6H8O4

Molekulargewicht

144.12 g/mol

IUPAC-Name

3,4-dimethoxycyclobutane-1,2-dione

InChI

InChI=1S/C6H8O4/c1-9-5-3(7)4(8)6(5)10-2/h5-6H,1-2H3

InChI-Schlüssel

QFEKOOUBCPXIQU-UHFFFAOYSA-N

Kanonische SMILES

COC1C(C(=O)C1=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.